3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one
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Overview
Description
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one is an organic compound characterized by the presence of a methoxy group, a phenyl group, and a trimethylsilyloxy group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one typically involves the reaction of 3-methoxy-1-phenylprop-2-en-1-one with a trimethylsilylating agent. Commonly used trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the trimethylsilyloxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one has several scientific research applications, including:
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one involves its interaction with molecular targets and pathways. The trimethylsilyloxy group can act as a protecting group, facilitating selective reactions at other sites of the molecule. The compound’s reactivity is influenced by the presence of the methoxy and phenyl groups, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-trimethylsiloxyethylene: A styrene-type silyl enol ether used in similar synthetic applications.
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: Another compound with a trimethylsilyl group, used in organic synthesis.
Uniqueness
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one is unique due to the combination of its functional groups, which provide distinct reactivity and versatility in chemical synthesis. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
184580-40-3 |
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Molecular Formula |
C13H18O3Si |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
3-methoxy-1-phenyl-3-trimethylsilyloxyprop-2-en-1-one |
InChI |
InChI=1S/C13H18O3Si/c1-15-13(16-17(2,3)4)10-12(14)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
KXRGNQITCOYKFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC(=O)C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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